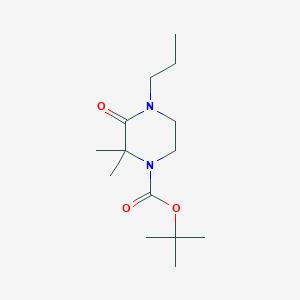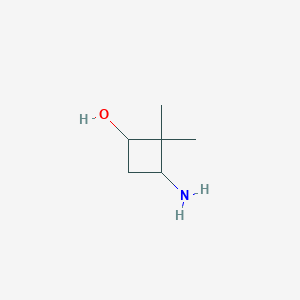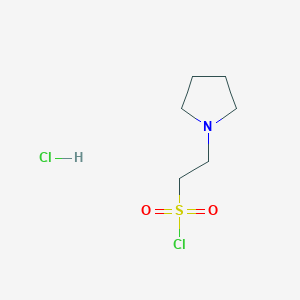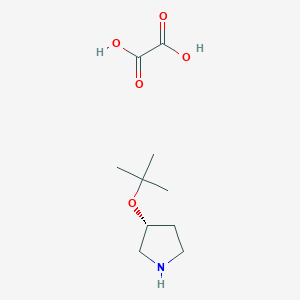
1-(Benzyloxy)-2,4-dibromo-5-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-2,4-dibromo-5-fluorobenzene (also known as 1-BDFB) is a halogenated organic compound that is used in a variety of scientific research applications. It is a colorless solid with a molecular formula of C8H7Br2FO and a molecular weight of 313.02 g/mol. 1-BDFB is a versatile compound that is used in a variety of synthetic organic chemistry applications, as well as in the development of new drugs and other compounds.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
1-(Benzyloxy)-2,4-dibromo-5-fluorobenzene is utilized in the synthesis and crystal structure elucidation of complex organic compounds. For instance, Özbey et al. (2004) synthesized 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile and confirmed its structure via X-ray crystallographic studies, highlighting the role of intramolecular hydrogen bonds in its structure (Özbey, Kaynak, Göker, & Kuş, 2004).
Interactions in Crystal Structures
The compound contributes to understanding C–H⋯F–C hydrogen bonding in fluorinated aromatic compounds. Research by Thakur et al. (2010) on 1,2,3,5-tetrafluorobenzene, which is structurally related, reveals insights into weak intermolecular interactions in predominantly non-polar compounds (Thakur, Kirchner, Bläser, Boese, & Desiraju, 2010).
Organometallic Chemistry
In organometallic chemistry, derivatives of fluorobenzenes, which include compounds like 1-(Benzyloxy)-2,4-dibromo-5-fluorobenzene, are recognized as versatile solvents and ligands. Pike, Crimmin, and Chaplin (2017) discussed the use of fluorobenzenes in transition-metal-based catalysis and their reactions with metal complexes, highlighting their roles in contemporary organic synthesis (Pike, Crimmin, & Chaplin, 2017).
Electrophilic Substitution
The compound is also important in the study of electrophilic substitution reactions. Coe, Stuart, and Moody (1998) described bromodesilylation reactions involving fluorobenzenes, providing insights into the formation of substituted fluoroarenes (Coe, Stuart, & Moody, 1998).
Spectroscopy
The compound is significant in spectroscopy, particularly in the investigation of interaction dynamics within molecular structures. Li and Lopez (2022) conducted machine-learning-accelerated photodynamics simulations on a series of fluorobenzenes to study their excited-state distortions, which is crucial for understanding their chemical behavior (Li & Lopez, 2022).
Propiedades
IUPAC Name |
1,5-dibromo-2-fluoro-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2FO/c14-10-6-11(15)13(7-12(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZYFLKSYANTLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2Br)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 1-cyano-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B1379479.png)
![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1379482.png)



